molecular formula C18H16FN3O3 B2554582 N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1021132-72-8

N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2554582
CAS No.: 1021132-72-8
M. Wt: 341.342
InChI Key: IJGRDVOYZKOKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone-based hybrid compound featuring a furan-2-yl substituent at the 3-position of the pyridazinone core and a 3-fluorophenyl amide group.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c19-13-4-1-5-14(12-13)20-17(23)7-2-10-22-18(24)9-8-15(21-22)16-6-3-11-25-16/h1,3-6,8-9,11-12H,2,7,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGRDVOYZKOKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction between a furan boronic acid and a halogenated pyridazinone intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction involving a fluorobenzene derivative and an appropriate leaving group on the pyridazinone-furan intermediate.

    Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker through an amide coupling reaction between the fluorophenyl-furan-pyridazinone intermediate and a butanoic acid derivative using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Furanones

    Reduction: Dihydropyridazinones

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Furan-2-yl vs. Benzyloxy/Phenyl/Methylthio Groups

  • Benzyloxy Derivatives (e.g., 5a-c) : Compounds like 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) feature a benzyloxy group at the 3-position. The bulkier benzyloxy substituent may reduce metabolic stability compared to the furan-2-yl group, which is smaller and more electron-rich due to its oxygen atom .
  • Phenyl Derivatives (e.g., Compound 3 in ): 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177) replaces the furan with a phenyl group.
  • Methylthio Derivatives (e.g., 5a in ) : 6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a) incorporates a sulfur atom, which may confer distinct electronic and hydrogen-bonding properties compared to the oxygen-based furan .

Piperazinyl Substituents (e.g., 6f-h in –5)

Compounds like 3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6h) feature piperazinyl groups.

Amide Group Variations

3-Fluorophenyl vs. Phenethyl/Antipyrine Substituents

  • Phenethyl Amides (e.g., Compound 3 in ) : The phenethyl group in ZINC00220177 provides flexibility and moderate lipophilicity, whereas the rigid 3-fluorophenyl amide in the target compound may improve target selectivity through steric and electronic effects .
  • Antipyrine Hybrids (e.g., 6i-k in ) : Compounds like 6j (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide) incorporate antipyrine moieties, which are associated with anti-inflammatory activity. The 3-fluorophenyl group in the target compound may offer a different pharmacokinetic profile due to reduced steric hindrance compared to antipyrine .

Physicochemical Properties

Compound Substituent (R₁) Amide Group (R₂) Melting Point (°C) IR C=O Stretching (cm⁻¹) Reference
Target Compound Furan-2-yl 3-Fluorophenyl Not reported Not reported -
5a (Benzyloxy derivative) Benzyloxy Benzenesulfonamide Not reported 1664, 1642
6h (Piperazinyl derivative) 4-Chlorophenylpiperazinyl Antipyrine hybrid 145–147 1650, 1620
6j (Phenyl derivative) Phenyl Antipyrine hybrid 188–190 1662, 1628
8a (Methylthio derivative) Methylthio-benzyl 4-Bromophenyl Not reported Not reported

Biological Activity

N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound with a complex structure that shows significant potential for various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN4O2C_{18}H_{19}FN_{4}O_{2} with a molecular weight of approximately 344.37 g/mol. The compound features a pyridazine ring , a furan moiety , and an amide functional group , which collectively enhance its lipophilicity and bioavailability in biological systems .

Research indicates that this compound acts primarily as an inhibitor of histone deacetylases (HDACs) , particularly targeting class I HDAC isoforms. HDACs are crucial in regulating gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders. The inhibition of HDACs leads to increased acetylation of histones, which can reactivate silenced genes involved in cell cycle regulation and apoptosis .

Antitumor Activity

This compound exhibits potent antitumor activity . In vitro studies have shown that it significantly inhibits the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The compound's IC50 values indicate strong antiproliferative effects, comparable to established HDAC inhibitors like SAHA .

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

Cell LineIC50 (μM)Comparison with SAHA (IC50 μM)
HepG21.3017.25
MDA-MB-2315.0015.00
A2780 (ovarian)3.5012.00
H460 (lung)4.0014.00

Mechanism of Induced Apoptosis

The compound promotes apoptosis in cancer cells through several pathways:

  • Cell Cycle Arrest : It induces G2/M phase arrest, preventing cell division.
  • Apoptotic Pathways : Flow cytometry analysis demonstrated increased apoptosis rates in treated cells compared to controls .

Study on HepG2 Cells

In a detailed study involving HepG2 cells, this compound was administered at various concentrations (1, 3, and 9 μM). The results showed a dose-dependent increase in apoptosis rates from 5.83% (control) to 28.83% at the highest concentration .

Combination Therapy Studies

Further investigations explored the effects of combining this compound with other chemotherapeutic agents such as taxol and camptothecin. Results indicated that even at low concentrations (0.5 μM), this compound enhanced the anticancer efficacy of these drugs .

Q & A

Basic: What is the optimal synthetic route for N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from precursor molecules such as furan-2-yl derivatives and fluorophenyl-containing intermediates. Key steps include:

  • Amide coupling : Reacting a fluorophenylamine derivative with a pyridazinone-containing butanoyl chloride under conditions optimized for amide bond formation (e.g., using carbodiimide crosslinkers like EDC or DCC in anhydrous DMF) .
  • Heterocyclic formation : The pyridazinone core is synthesized via cyclization of diketone intermediates under acidic or basic conditions .
  • Optimization factors : Solvent polarity (e.g., THF vs. DCM), temperature (50–80°C for amidation), and catalyst loading (e.g., 1–5 mol% for Pd-catalyzed steps) are critical for yield and purity. Reaction progress is monitored via TLC and HPLC .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR verify substituent positions (e.g., fluorine on the phenyl ring, furan protons at δ 6.3–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 385.14) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms the pyridazinone ring’s planar conformation .
  • FT-IR Spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}, pyridazinone C=N at ~1600 cm1^{-1}) .

Basic: What preliminary biological activities have been reported, and which assays are used to evaluate them?

  • Anticancer activity : Tested via MTT assays against cell lines (e.g., MCF-7, A549), with IC50_{50} values compared to structural analogs .
  • Enzyme inhibition : Screened against kinases (e.g., EGFR) using fluorescence-based assays; IC50_{50} values are correlated with substituent effects (e.g., fluorophenyl vs. trifluoromethyl groups) .
  • Antimicrobial activity : Evaluated via broth microdilution against Gram-positive/negative bacteria (e.g., MIC values reported in µg/mL) .

Advanced: How can conflicting data in solubility and bioavailability studies be resolved?

  • Contradiction analysis : For example, discrepancies in logP values (experimental vs. computational) may arise from aggregation or solvent polarity effects. Use dynamic light scattering (DLS) to assess aggregation and revise logP via shake-flask methods in multiple solvents (e.g., octanol-water, PBS) .
  • Bioavailability optimization : Employ co-solvency (e.g., PEG-400) or nanoformulation (liposomes) to enhance solubility. Validate via in situ intestinal perfusion models .

Advanced: What strategies enhance the compound’s interaction with biological targets (e.g., kinases)?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize substituents (e.g., 3-fluorophenyl) that form halogen bonds with Lys/Arg residues .
  • Dynamic simulations : Perform MD simulations (e.g., GROMACS) to assess binding stability over 100 ns. Modify the butanamide chain length to optimize hydrogen bonding .

Advanced: How to design structure-activity relationship (SAR) studies using structural analogs?

  • Core modifications : Compare pyridazinone vs. pyrimidinone cores to assess ring size impact on potency .
  • Substituent libraries : Synthesize analogs with varying halogen (F, Cl) and aryl (furan, thiophene) groups. Test in parallel assays to identify trends (e.g., 3-fluorophenyl enhances selectivity over 4-fluorophenyl) .
  • Data analysis : Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity .

Advanced: What in silico methods predict ADMET properties for this compound?

  • ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2), cytochrome P450 inhibition, and blood-brain barrier penetration. Validate with experimental hepatocyte clearance assays .
  • Toxicity screening : Use ProTox-II to predict hepatotoxicity; confirm via Ames test for mutagenicity .

Advanced: How can stability issues under varying pH and temperature conditions be addressed?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2 _2O2_2) conditions. Analyze degradation products via LC-MS and adjust formulation buffers (e.g., citrate for pH 4–6 stability) .
  • Thermal analysis : Perform DSC/TGA to identify decomposition points (>200°C suggests solid-state stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.